molecular formula C7H8Cl3NO6 B14668091 N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid CAS No. 37888-41-8

N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid

Cat. No.: B14668091
CAS No.: 37888-41-8
M. Wt: 308.5 g/mol
InChI Key: UNABRSKVFPVVGG-VKHMYHEASA-N
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Description

N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid is a chemical compound that features a trichloroethoxycarbonyl group attached to the amino acid L-aspartic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid typically involves the reaction of L-aspartic acid with 2,2,2-trichloroethyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or aqueous sodium hydroxide at ambient temperature . The trichloroethyl chloroformate acts as a protecting group for the amine functionality of the aspartic acid, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid can undergo various chemical reactions, including:

    Nucleophilic substitution: The trichloroethoxycarbonyl group can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to remove the trichloroethoxycarbonyl group, yielding L-aspartic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis would yield L-aspartic acid, while nucleophilic substitution could result in various derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid has several scientific research applications:

    Organic Synthesis: Used as a protecting group for amines, facilitating the synthesis of complex molecules.

    Medicinal Chemistry:

    Material Science: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid primarily involves its role as a protecting group. The trichloroethoxycarbonyl group protects the amine functionality of L-aspartic acid, preventing unwanted reactions during synthesis. The protecting group can be selectively removed under specific conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid is unique due to the presence of the trichloroethoxycarbonyl group attached to L-aspartic acid. This combination provides specific chemical properties and reactivity that can be exploited in various applications, particularly in organic synthesis and medicinal chemistry.

Properties

CAS No.

37888-41-8

Molecular Formula

C7H8Cl3NO6

Molecular Weight

308.5 g/mol

IUPAC Name

(2S)-2-(2,2,2-trichloroethoxycarbonylamino)butanedioic acid

InChI

InChI=1S/C7H8Cl3NO6/c8-7(9,10)2-17-6(16)11-3(5(14)15)1-4(12)13/h3H,1-2H2,(H,11,16)(H,12,13)(H,14,15)/t3-/m0/s1

InChI Key

UNABRSKVFPVVGG-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl)C(=O)O

Canonical SMILES

C(C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl)C(=O)O

Origin of Product

United States

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